3-((Trimethylsilyl)ethynyl)-9H-carbazole
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Overview
Description
3-((Trimethylsilyl)ethynyl)-9H-carbazole is an organic compound that features a carbazole core substituted with a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)-9H-carbazole typically involves the Sonogashira coupling reaction. This reaction is performed between 9H-carbazole and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include:
- Solvent: Tetrahydrofuran or dimethylformamide
- Base: Triethylamine or diisopropylamine
- Temperature: Room temperature to 60°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((Trimethylsilyl)ethynyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the carbazole core or the ethynyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced carbazole or ethynyl derivatives.
Substitution: Functionalized carbazole compounds with various substituents replacing the trimethylsilyl group.
Scientific Research Applications
3-((Trimethylsilyl)ethynyl)-9H-carbazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes, and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-((Trimethylsilyl)ethynyl)-9H-carbazole involves its interaction with molecular targets and pathways. The trimethylsilyl-ethynyl group enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The carbazole core can intercalate with DNA, disrupt cellular processes, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-((Trimethylsilyl)ethynyl)pyridine
- 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene
- Ethynyltrimethylsilane
Uniqueness
3-((Trimethylsilyl)ethynyl)-9H-carbazole is unique due to its combination of a carbazole core and a trimethylsilyl-ethynyl group. This structure imparts distinct electronic and steric properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and versatility in synthetic and industrial processes.
Properties
CAS No. |
627540-49-2 |
---|---|
Molecular Formula |
C17H17NSi |
Molecular Weight |
263.41 g/mol |
IUPAC Name |
2-(9H-carbazol-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C17H17NSi/c1-19(2,3)11-10-13-8-9-17-15(12-13)14-6-4-5-7-16(14)18-17/h4-9,12,18H,1-3H3 |
InChI Key |
CONNUNJMESWZEY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Origin of Product |
United States |
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